6-methyl-N-(1-methyl-3-phenylpropyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide
Beschreibung
Eigenschaften
IUPAC Name |
6-methyl-4-oxo-N-(4-phenylbutan-2-yl)-5H-pyrazolo[1,5-a]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2/c1-12(8-9-14-6-4-3-5-7-14)19-17(23)15-10-16-18(24)20-13(2)11-22(16)21-15/h3-7,10-12H,8-9H2,1-2H3,(H,19,23)(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVOMBBISESCWQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=CC(=N2)C(=O)NC(C)CCC3=CC=CC=C3)C(=O)N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
Compounds with a similar pyrrolopyrazine scaffold have exhibited a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory.
Mode of Action
For example, kinase inhibitors typically work by binding to the ATP-binding site of the kinase, preventing the transfer of a phosphate group to the substrate and thus inhibiting the kinase’s activity.
Biochemical Pathways
These could include pathways involved in inflammation, viral replication, fungal growth, and tumor growth.
Biologische Aktivität
The compound 6-methyl-N-(1-methyl-3-phenylpropyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide is a synthetic derivative belonging to the class of pyrazolo compounds. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 300.36 g/mol. Its structure includes a pyrazolo framework, which is known for its diverse biological activities.
Structural Formula
Anticancer Activity
Recent studies have indicated that derivatives of pyrazolo compounds exhibit significant anticancer properties. For instance, similar compounds have been shown to inhibit the epidermal growth factor receptor (EGFR), which plays a critical role in the proliferation of cancer cells.
Case Study: EGFR Inhibition
In a study evaluating various pyrazolo derivatives, one compound demonstrated an IC50 value of 0.016 µM against wild-type EGFR and 0.236 µM against the mutant form (EGFR T790M) . This suggests that compounds with similar structures to our target may also possess potent inhibitory effects on cancer cell lines.
The mechanism by which these compounds exert their biological effects often involves:
- Apoptosis Induction : Compounds induce apoptosis in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : Specific derivatives have been shown to arrest the cell cycle at the S and G2/M phases, significantly reducing cell proliferation .
Comparative Analysis of Anticancer Activity
| Compound | IC50 (µM) against A549 | IC50 (µM) against HCT-116 | Mechanism |
|---|---|---|---|
| Compound 12b | 8.21 | 19.56 | Apoptosis induction, cell cycle arrest |
| Erlotinib | 0.006 | Not specified | EGFR inhibition |
Potential Therapeutic Uses
The biological activities of this compound suggest several therapeutic applications:
- Cancer Treatment : Given its potential as an EGFR inhibitor, it may be developed as a treatment for lung and colon cancers.
- Anti-inflammatory Effects : Pyrazolo compounds are also known for their anti-inflammatory properties, which could be beneficial in treating conditions like arthritis.
- Neurological Disorders : Some derivatives are being explored for their neuroprotective effects.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The compound’s structural and functional distinctions from related heterocyclic derivatives are summarized below:
Table 1: Structural and Physicochemical Comparisons
Key Findings
Structural Variations and Bioactivity :
- The target compound ’s 1-methyl-3-phenylpropyl group distinguishes it from analogs with furylmethyl (e.g., CAS 1775524-78-1) or smaller alkyl chains (e.g., CAS 1775349-18-2). This phenylpropyl moiety likely increases hydrophobic interactions with biological targets, such as enzymes or lipid membranes, compared to furan-containing analogs .
- The triazolo[1,5-a]pyrazine derivative (CAS 1775496-52-0) replaces the pyrazolo ring with a triazolo system, introducing an additional nitrogen atom. This modification may alter electronic properties, influencing binding affinity or metabolic stability .
Physicochemical Properties: The target compound’s higher molecular weight (324.38 vs. Analogs with polar groups (e.g., furan in CAS 1775524-78-1) exhibit lower logP values, which may enhance aqueous solubility but reduce blood-brain barrier permeability .
The absence of a primary amine in the target compound may mitigate this risk, but further genotoxicity assays are warranted .
Research Implications
The structural diversity among pyrazolo- and triazolo-pyrazine derivatives underscores the importance of substituent optimization for tailored pharmacokinetic and pharmacodynamic profiles. For instance:
- CAS 1775454-35-7’s bulky benzyl and dimethylamino groups may enhance selectivity for aromatic receptor pockets but could limit metabolic stability due to steric hindrance .
- CAS 1775349-18-2 ’s minimal substituents offer a scaffold for further functionalization, balancing simplicity and activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
